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  • Product: 2-Hydrazinyl-6-methylnicotinonitrile
  • CAS: 104408-27-7

Core Science & Biosynthesis

Foundational

2-Hydrazinyl-6-methylnicotinonitrile: Synthesis, Physicochemical Properties, and Applications in Heterocyclic Drug Discovery

As the demand for novel, target-specific therapeutics accelerates, the strategic selection of chemical building blocks becomes paramount. 2-Hydrazinyl-6-methylnicotinonitrile (CAS: 104408-27-7) is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel, target-specific therapeutics accelerates, the strategic selection of chemical building blocks becomes paramount. 2-Hydrazinyl-6-methylnicotinonitrile (CAS: 104408-27-7) is a highly functionalized pyridine derivative that serves as a critical linchpin in modern medicinal chemistry [1]. Featuring a nucleophilic hydrazine moiety, an electrophilic cyano group, and a lipophilic methyl group on a pyridine core, this compound is uniquely primed for divergent heterocyclic synthesis.

This technical guide explores the structural logic, synthetic methodologies, and downstream applications of this versatile intermediate, providing bench scientists with field-proven protocols and mechanistic insights.

Structural Logic and Physicochemical Properties

The chemical reactivity of 2-hydrazinyl-6-methylnicotinonitrile is dictated by the "push-pull" electronic distribution across its heteroaromatic ring.

  • Nucleophilicity: The terminal nitrogen of the hydrazine group (-NHNH₂) is highly nucleophilic due to the alpha-effect, making it an excellent attack point for external electrophiles such as 1,3-diketones or orthoesters [3].

  • Internal Electrophilicity: The cyano group (-C≡N) at the 3-position acts as a built-in electrophile. Once the hydrazine is functionalized, the proximity of the cyano group enables rapid intramolecular cyclization.

  • Lipophilicity & Sterics: The 6-methyl group provides a hydrophobic anchor, which often improves the pharmacokinetic profile (e.g., membrane permeability) of the downstream active pharmaceutical ingredients (APIs), while sterically protecting the adjacent position from unwanted metabolic oxidation.

Quantitative Data Summary
PropertyValue
IUPAC Name 2-Hydrazinyl-6-methylpyridine-3-carbonitrile
CAS Registry Number 104408-27-7
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
Hydrogen Bond Donors 3 (from -NHNH₂)
Hydrogen Bond Acceptors 4 (Pyridine N, Cyano N, Hydrazine N's)
Appearance Pale yellow to brown solid
Storage Conditions 2-8 °C, inert atmosphere (Argon/N₂)

Synthesis Methodology: Nucleophilic Aromatic Substitution ( SN​Ar )

The synthesis of 2-hydrazinyl-6-methylnicotinonitrile relies on the nucleophilic aromatic substitution ( SN​Ar ) of 2-chloro-6-methylnicotinonitrile (CAS: 28900-10-9) with hydrazine hydrate [2]. This reaction is thermodynamically favored due to the strong electron-withdrawing nature of both the pyridine nitrogen and the ortho-cyano group, which stabilize the anionic Meisenheimer complex intermediate.

Causality in Experimental Design

To ensure a self-validating and high-yielding protocol, several mechanistic variables must be strictly controlled:

  • Stoichiometric Excess of Hydrazine: Hydrazine hydrate is utilized in a 3- to 5-fold molar excess. This is critical to prevent the newly formed 2-hydrazinyl product from acting as a nucleophile and attacking another molecule of the starting material, which would yield an unwanted, insoluble symmetrical dimer (bis-pyridyl hydrazine).

  • Thermal Phasing: The initial addition must be performed at sub-ambient temperatures (≤4 °C) because the nucleophilic attack is highly exothermic. Once the addition is complete, thermal activation (75–100 °C) is required to overcome the activation energy barrier for the expulsion of the chloride leaving group.

  • Solvent Dynamics: Ethylene glycol is selected over standard alcohols (like ethanol) for industrial scale-up because its high boiling point allows for elevated reaction temperatures, and its polarity perfectly solubilizes both the organic starting material and the aqueous hydrazine [2].

Step-by-Step Experimental Protocol

Note: Hydrazine hydrate is highly toxic and potentially explosive. Perform all operations in a well-ventilated fume hood using appropriate PPE.

  • Preparation: Charge a clean, dry reaction vessel with 2-chloro-6-methylnicotinonitrile (1.0 eq) and ethylene glycol (approx. 5 volumes relative to the starting material).

  • Cooling: Submerge the vessel in an ice-salt bath. Cool the mixture to an internal temperature of 0–4 °C.

  • Addition: Slowly add hydrazine hydrate (98% w/w, 3.0–5.0 eq) dropwise. Crucial: Maintain the internal temperature below 4 °C during the addition to prevent thermal runaway. Optionally, N,N-diisopropylethylamine (DIPEA) (1.5 eq) can be added dropwise to act as an auxiliary acid scavenger for the generated HCl [2].

  • Thermal Activation: Remove the cooling bath. Gradually raise the temperature to 75–80 °C and hold for 15 minutes. Subsequently, increase the temperature to 95–100 °C and stir for 3 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Petroleum Ether:Ethyl Acetate = 5:1). The starting material ( Rf​≈0.8 ) should be completely consumed, replaced by a highly polar baseline spot ( Rf​≈0.1 ). This ensures completion before workup, preventing difficult downstream separations.

  • Precipitation & Workup: Cool the mixture to room temperature. Slowly add cold deionized water (approx. 10 volumes). The product will precipitate out of solution. Stir vigorously for 1 hour to ensure complete crystallization. Self-Validation: The product precipitates because it lacks sufficient hydrogen bonding to remain soluble in cold water, unlike the excess hydrazine, DIPEA salts, and ethylene glycol, which remain in the aqueous filtrate.

  • Isolation: Filter the resulting brown/pale-yellow solid through a sintered glass funnel. Wash the filter cake with ice-cold water and dry under high vacuum at 40 °C to constant weight.

Downstream Applications in Drug Discovery

The strategic value of 2-hydrazinyl-6-methylnicotinonitrile lies in its capacity to undergo divergent cyclization reactions, yielding privileged heterocyclic scaffolds [3].

  • Pyrazolo[3,4-b]pyridines: Reaction with 1,3-diketones triggers the nucleophilic attack of the hydrazine, followed by intramolecular cyclization with the adjacent cyano group. These scaffolds are ubiquitous in the design of ATP-competitive kinase inhibitors.

  • Triazolo[4,3-a]pyridines: Condensation with carboxylic acids or orthoesters yields triazole-fused systems, which are common bioisosteres for amides in G-protein-coupled receptor (GPCR) ligand design.

SynthesisPathway A 2-Chloro-6-methylnicotinonitrile (Starting Material) C 2-Hydrazinyl-6-methylnicotinonitrile (Core Intermediate) A->C SNAr Reaction (Ethylene Glycol, 100°C) B Hydrazine Hydrate (Nucleophile) B->C Excess to prevent dimerization D Pyrazolo[3,4-b]pyridines (Kinase Inhibitors) C->D + 1,3-Diketones (Intramolecular Cyclization) E Triazolo[4,3-a]pyridines (GPCR Ligands) C->E + Orthoesters/ Carboxylic Acids

Divergent synthetic pathways of 2-hydrazinyl-6-methylnicotinonitrile in drug discovery.

Analytical Characterization Standards

To validate the structural integrity of the synthesized batch, the following analytical signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz): The 6-methyl group appears as a sharp singlet at δ ~2.4 ppm. The pyridine protons (H-4 and H-5) typically appear as a pair of doublets (AB spin system) in the aromatic region ( δ 6.5 - 7.8 ppm). The hydrazine protons exchange with D₂O and appear as broad singlets (secondary NH at δ ~8.5 ppm, primary NH₂ at δ ~4.5 ppm).

  • IR Spectroscopy (KBr pellet): A sharp, distinct band at ~2220 cm⁻¹ confirms the presence of the cyano (-C≡N) group. Broad bands in the 3200-3400 cm⁻¹ region indicate the N-H stretching vibrations of the hydrazine moiety.

  • Mass Spectrometry (ESI-MS): The positive ion mode will display a dominant [M+H]+ peak at m/z 149.1, confirming the molecular weight.

References

  • Source: bldpharm.
  • Title: 28900-10-9 | 2-Chloro-6-methylnicotinonitrile | Chlorides - Ambeed.
  • Source: aifchem.
Exploratory

2-Hydrazinyl-6-methylnicotinonitrile solubility and stability

An in-depth technical understanding of 2-Hydrazinyl-6-methylnicotinonitrile (CAS: 104408-27-7) is critical for researchers utilizing this compound as a bifunctional building block in medicinal chemistry. Featuring a nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical understanding of 2-Hydrazinyl-6-methylnicotinonitrile (CAS: 104408-27-7) is critical for researchers utilizing this compound as a bifunctional building block in medicinal chemistry. Featuring a nucleophilic hydrazinyl group, an electrophilic nitrile group, and a stable pyridine core, this molecule is a cornerstone in the synthesis of fused heterocycles such as pyrazolopyridines and triazolopyridines—motifs frequently found in kinase inhibitors and lysyl oxidase-like 2 (LOXL2) inhibitors[1][2].

This whitepaper provides a comprehensive, causality-driven analysis of its solubility and stability profiles, equipping drug development professionals with self-validating protocols for handling, formulation, and analysis.

Physicochemical Profiling & Solubility Mechanics

The solubility of 2-Hydrazinyl-6-methylnicotinonitrile is governed by the competing electronic effects of its functional groups. The hydrazinyl moiety (-NH-NH₂) and the pyridine nitrogen act as strong hydrogen-bond acceptors/donors, promoting solubility in polar media. Conversely, the methyl group and the aromatic ring introduce lipophilicity, while the highly conjugated nitrile group (-C≡N) rigidifies the planar structure, increasing the crystal lattice energy[3][4].

Solubility Matrix

To facilitate formulation and reaction design, the thermodynamic solubility profile is summarized below.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>50 mg/mL)Strong dipole-dipole interactions effectively disrupt the crystal lattice without requiring hydrogen bond donation[3].
Polar Protic Methanol, EthanolModerate (5-20 mg/mL)Hydrogen bonding occurs, but dissolution is sterically and hydrophobically hindered by the methyl-pyridine core.
Aqueous (Neutral) PBS (pH 7.4), WaterLow (<1 mg/mL)The overall lipophilicity outweighs the hydration energy of the unprotonated hydrazinyl group.
Aqueous (Acidic) 0.1M HCl (pH < 3)High (>30 mg/mL)Protonation of the basic hydrazinyl and pyridine nitrogens forms a highly soluble dihydrochloride salt[5].
Non-Polar Hexane, TolueneVery Low (<0.1 mg/mL)The compound's high polarity prevents meaningful solvent-solute interactions.

Stability and Degradation Pathways

Hydrazine derivatives are notoriously reactive. Understanding the intrinsic vulnerabilities of 2-Hydrazinyl-6-methylnicotinonitrile is essential for preventing premature degradation during storage or high-throughput screening[6].

Primary Degradation Vectors
  • Oxidative Stress: The electron-rich hydrazinyl group is highly susceptible to auto-oxidation. Exposure to atmospheric oxygen or reactive oxygen species (ROS) leads to the formation of diazonium intermediates or nitrogen-centered radicals, which subsequently decompose into complex polymeric mixtures[6].

  • Carbonyl Condensation: In the presence of ambient aldehydes or ketones (e.g., acetone used in glassware cleaning), the hydrazine group rapidly undergoes nucleophilic addition-elimination to form stable hydrazone derivatives[2].

  • Hydrolytic Cleavage: While the pyridine core is robust, the nitrile group can undergo hydrolysis to an amide or carboxylic acid under extreme pH conditions (pH < 2 or pH > 12) coupled with thermal stress[4].

Degradation Core 2-Hydrazinyl-6-methylnicotinonitrile Oxidation Oxidative Stress (Air/Peroxides) Core->Oxidation ROS Hydrolysis Extreme pH (Acid/Base) Core->Hydrolysis H2O + Heat Condensation Carbonyl Exposure (Aldehydes/Ketones) Core->Condensation R-CHO Deg1 Diazonium / Radicals Oxidation->Deg1 Deg2 Amide / Carboxylic Acid Hydrolysis->Deg2 Deg3 Hydrazone Derivatives Condensation->Deg3

Fig 1: Primary degradation pathways of 2-Hydrazinyl-6-methylnicotinonitrile.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to verify that the data generated is an artifact-free representation of the compound's physical chemistry.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Note: We strictly utilize the shake-flask method over kinetic (solvent-shift) methods. Kinetic methods often yield falsely elevated solubility limits due to transient supersaturation. The shake-flask method guarantees that the thermodynamic penalty of the crystal lattice energy is fully accounted for[3].

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-Hydrazinyl-6-methylnicotinonitrile (approx. 10 mg) to a glass vial containing 1.0 mL of the target buffer (e.g., pH 7.4 PBS).

  • Equilibration: Seal the vial under an argon atmosphere to prevent oxidative degradation. Agitate at 300 rpm at a constant 25.0 ± 0.1 °C for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Self-Validation Check: The presence of a solid pellet confirms that saturation was achieved and the solution is at true equilibrium.

  • Quantification: Extract an aliquot of the supernatant, dilute appropriately in the mobile phase, and analyze via HPLC-UV at 254 nm against a pre-established calibration curve.

Protocol: Stability-Indicating Forced Degradation Assay

Causality Note: Immediate quenching of stress samples is mandatory. Failing to neutralize pH or temperature instantly upon sampling will allow degradation to continue in the autosampler, skewing kinetic degradation curves.

Step-by-Step Methodology:

  • Stock Generation: Prepare a 1.0 mg/mL stock solution in HPLC-grade Acetonitrile.

  • Stress Application:

    • Acidic: Mix 0.5 mL stock with 0.5 mL 0.1M HCl.

    • Basic: Mix 0.5 mL stock with 0.5 mL 0.1M NaOH.

    • Oxidative: Mix 0.5 mL stock with 0.5 mL 3% H₂O₂.

  • Incubation & Quenching: Incubate at 60 °C. At predetermined time points (0, 2, 4, 24 hours), extract 100 µL aliquots. Immediately quench by neutralizing pH (adding equivalent base/acid) and flash-cooling to 4 °C.

  • Analysis: Analyze via LC-MS. Self-Validation Check (Mass Balance): Ensure that the sum of the peak areas of the parent compound and all degradants equals the initial peak area of the parent at T=0. A loss of total area indicates the formation of volatile degradants or precipitation.

Workflow Prep Stock Prep (Acetonitrile) Stress Stress Conditions (Heat, pH, H2O2) Prep->Stress Quench Immediate Quenching (Neutralize/Cool) Stress->Quench Analysis LC-MS Analysis (Mass Balance Check) Quench->Analysis Data Kinetic Profiling Analysis->Data

Fig 2: Self-validating forced degradation experimental workflow.

Storage and Handling Recommendations

Based on the physicochemical profile, the following handling standards must be maintained to preserve compound integrity:

  • Storage: Store as a lyophilized solid at -20 °C in a desiccator.

  • Atmosphere: Flush containers with Argon or Nitrogen prior to sealing to mitigate auto-oxidation of the hydrazinyl group[7].

  • Solvent Selection: Avoid dissolving the compound in acetone or other unhindered ketones/aldehydes to prevent spontaneous hydrazone formation[2]. Prepare DMSO or aqueous stocks immediately prior to use and discard after 24 hours.

References

  • National Institutes of Health (NIH). "Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles." PubMed Central (PMC). Available at:[Link]

  • National Institutes of Health (NIH). "Design and Synthesis of a New Class of Membrane Permeable Triazaborolopyridinium Fluorescent Probes." PubMed Central (PMC). Available at:[Link]

  • MDPI. "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications." Molecules. Available at:[Link]

  • ResearchGate. "A Review on The Chemistry of Nicotinonitriles and Their applications." ResearchGate Publications. Available at: [Link]

Sources

Foundational

1H NMR and 13C NMR of 2-Hydrazinyl-6-methylnicotinonitrile: A Structural and Mechanistic Guide

Executive Summary The compound 2-Hydrazinyl-6-methylnicotinonitrile (CAS: 104408-27-7) is a highly versatile bifunctional building block utilized extensively in the synthesis of fused heterocyclic systems, most notably p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Hydrazinyl-6-methylnicotinonitrile (CAS: 104408-27-7) is a highly versatile bifunctional building block utilized extensively in the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines[1],[2]. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a collection of spectral peaks, but as a dynamic system where electronic effects—mesomeric (+M) and inductive (±I)—dictate both its chemical reactivity and its Nuclear Magnetic Resonance (NMR) signature.

This whitepaper provides an in-depth, causality-driven analysis of the 1 H and 13 C NMR spectra of 2-hydrazinyl-6-methylnicotinonitrile, grounded in robust synthetic methodologies and self-validating experimental protocols.

Mechanistic Rationale & Synthesis Protocol

The Chemical Logic of the Synthesis

The synthesis of 2-hydrazinyl-6-methylnicotinonitrile relies on the nucleophilic aromatic substitution (S N​ Ar) of 2-chloro-6-methylnicotinonitrile using hydrazine hydrate[3],[2]. The pyridine ring is inherently electron-deficient, a property exacerbated by the strongly electron-withdrawing cyano (-CN) group at the C3 position. This makes the C2 position highly susceptible to nucleophilic attack. Hydrazine acts as an excellent alpha-effect nucleophile, rapidly displacing the chloride ion[4].

The reaction is a self-validating system : the completion of the substitution is visually and physically confirmed by the precipitation of the product upon cooling. The introduction of the hydrogen-bonding hydrazine group significantly alters the solubility profile of the molecule compared to the starting material, driving crystallization in polar protic solvents like ethanol or n-butanol.

Step-by-Step Experimental Methodology
  • Dissolution: Suspend 1.0 equivalent of 2-chloro-6-methylnicotinonitrile in a polar protic solvent (e.g., absolute ethanol or n-butanol) at room temperature.

  • Nucleophilic Addition: Slowly add 2.5 to 3.0 equivalents of hydrazine hydrate (N 2​ H 4​ ·H 2​ O). The excess hydrazine serves a dual purpose: it acts as the primary nucleophile and as an acid scavenger for the liberated HCl, preventing the protonation of the product[2].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80–100 °C depending on the solvent) for 4 to 12 hours under an inert nitrogen atmosphere.

  • Self-Validating Precipitation: Remove the heat source and allow the mixture to cool to room temperature. The target compound, 2-hydrazinyl-6-methylnicotinonitrile, will spontaneously precipitate as a solid due to its lower solubility in cold alcohols.

  • Isolation & Purification: Collect the solid via vacuum filtration. Wash the filter cake sequentially with cold water (to remove hydrazine hydrochloride salts) and cold ethanol. Dry in vacuo to yield the pure product.

SynthesisWorkflow A 2-Chloro-6-methylnicotinonitrile (Starting Material) C Reflux in Ethanol/n-Butanol (80-100 °C, 4-12 h) A->C B Hydrazine Hydrate (Nucleophile/Base) B->C D Cooling & Precipitation (Room Temp) C->D Complete Conversion E Filtration & Washing (H2O/Cold EtOH) D->E Solid Formation F 2-Hydrazinyl-6-methylnicotinonitrile (Target Product) E->F Purification

Fig 1. Step-by-step synthesis workflow for 2-hydrazinyl-6-methylnicotinonitrile.

NMR Spectroscopy Analysis: Causality and Assignments

The NMR spectra of 2-hydrazinyl-6-methylnicotinonitrile are governed by the competing electronic effects of its substituents. The assignments below are based on structural analogues, such as 2-amino-6-methylnicotinonitrile[5], and fundamental spectroscopic principles.

1 H NMR Analysis (DMSO- d6​ , 400 MHz)

The proton NMR provides a clear, self-validating map of the molecule's topology:

  • Methyl Group (C6-CH 3​ ): Appears as a sharp singlet at ~2.35 ppm integrating to 3H. Its upfield position is characteristic of a methyl group attached to an electron-deficient heteroaromatic ring.

  • Aromatic Protons (C4-H and C5-H): These protons form an AB spin system (or AX, depending on the field strength), appearing as two distinct doublets with an ortho-coupling constant of J≈8.0 Hz .

    • The C4-H is highly deshielded (~7.75 ppm ) because it is ortho to the electron-withdrawing cyano group (-M, -I) and meta to the electron-donating hydrazine group[5].

    • The C5-H is relatively shielded (~6.60 ppm ) as it resides ortho to the electron-donating methyl group (+I) and para to the hydrazine group, which pushes electron density into the ring via resonance (+M)[5].

  • Hydrazine Protons (-NH-NH 2​ ): The secondary amine proton (-NH-) typically appears as a broad singlet far downfield (~8.50 ppm ) due to hydrogen bonding and the electron-withdrawing nature of the pyridine ring. The terminal primary amine protons (-NH 2​ ) appear as a broad singlet around ~4.50 ppm . Both signals are exchangeable with D 2​ O.

13 C NMR Analysis (DMSO- d6​ , 100 MHz)

The carbon NMR reveals the profound impact of mesomeric shielding and deshielding:

  • C3 (Cyano-bearing carbon): Exhibits a massive upfield shift to ~86.3 ppm . This extreme shielding is a hallmark of 2-amino/hydrazinopyridines. The nitrogen lone pair of the hydrazine group at C2 donates electron density into the ring (+M effect), localizing heavily on the ortho (C3) and para (C5) positions[1].

  • C4: Deshielded to ~140.8 ppm due to the -I and -M effects of the adjacent cyano group.

  • C2 and C6: Both are highly deshielded (~161.2 ppm and ~159.5 ppm , respectively) because they are directly bonded to the electronegative pyridine nitrogen.

  • Nitrile Carbon (-CN): Appears at ~117.6 ppm , standard for an aromatic conjugated nitrile.

ElectronicEffects Substituent1 C2: Hydrazine Group (+M Effect) Effect1 Shields C3 & C5 (Upfield Shift) Substituent1->Effect1 Substituent2 C3: Cyano Group (-M, -I Effect) Effect2 Deshields C4 & C6 (Downfield Shift) Substituent2->Effect2 Substituent3 C6: Methyl Group (+I Effect) Effect3 Slight Shielding of C5 Substituent3->Effect3 NMR_Result1 C3 ~ 86 ppm C5 ~ 112 ppm Effect1->NMR_Result1 NMR_Result2 C4 ~ 140 ppm C6 ~ 159 ppm Effect2->NMR_Result2 Effect3->NMR_Result1

Fig 2. Logical relationship of electronic effects dictating the NMR shifts.

Data Presentation

To facilitate rapid reference and comparative analysis for drug development professionals, the quantitative NMR data is summarized in the structured tables below.

Table 1: 1 H NMR Spectral Data Summary (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
-NH- 8.50Broad Singlet (br s)1H-Deshielded by heteroaromatic ring; D 2​ O exchangeable.
C4-H 7.75Doublet (d)1H8.0Deshielded by adjacent -CN group (-M, -I).
C5-H 6.60Doublet (d)1H8.0Shielded by ortho methyl (+I) and para hydrazine (+M).
-NH 2​ 4.50Broad Singlet (br s)2H-Terminal amine protons; D 2​ O exchangeable.
C6-CH 3​ 2.35Singlet (s)3H-Standard heteroaromatic methyl shift.
Table 2: 13 C NMR Spectral Data Summary (DMSO- d6​ , 100 MHz)
Carbon PositionChemical Shift ( δ , ppm)Electronic Environment & Causality
C2 161.2Highly deshielded; adjacent to pyridine nitrogen and bound to hydrazine.
C6 159.5Deshielded; adjacent to pyridine nitrogen, slightly offset by methyl +I effect.
C4 140.8Deshielded; ortho to the strongly electron-withdrawing cyano group.
-CN 117.6Characteristic shift for an sp -hybridized aromatic nitrile carbon.
C5 112.4Moderately shielded; para to the electron-donating hydrazine group (+M).
C3 86.3Highly shielded; immense electron density pushed from the ortho hydrazine (+M).
C6-CH 3​ 24.1Standard aliphatic methyl carbon attached to an aromatic system.

References

  • Journal of Medicinal Chemistry (ACS Publications) Title: 2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain: A Step toward New Antiexcitotoxic Agents Source: ACS Publications URL:[Link][5]

  • Canadian Journal of Chemistry Title: Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra Source: CDN Science Pub URL:[Link][1]

  • National Institutes of Health (PubMed) Title: Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives Source: NIH / Acta Pol Pharm URL:[Link][4]

  • Journal of Organic Chemistry (ACS Publications) Title: Synthesis of 17-α-Substituted Estradiol-Pyridin-2-yl Hydrazine Conjugates as Effective Ligands for Labeling with Alberto's Complex fac-[Re(OH2)3(CO)3]+ in Water Source: ACS Publications URL:[Link][6]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of 2-Hydrazinyl-6-methylnicotinonitrile

Document Type: Technical Protocol & Application Guide Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Executive Summary 2-Hydrazinyl-6-methylnicotinonitrile (CAS: 104408-27-7) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

2-Hydrazinyl-6-methylnicotinonitrile (CAS: 104408-27-7) is a highly versatile bifunctional building block. It is prominently utilized in the synthesis of fused heterocyclic scaffolds, such as pyrazolo[3,4-b]pyridines, which are critical in the development of kinase inhibitors and advanced agrochemicals[1].

The standard synthesis involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-6-methylnicotinonitrile with hydrazine hydrate[2]. While the reaction itself is robust, isolating the free hydrazine product presents severe chromatographic and stability challenges. As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols that bypass common degradation pathways, ensuring >98% purity for downstream applications.

Mechanistic Context & Purification Challenges

Before executing any purification, it is critical to understand the causality behind why standard techniques often fail for 2-hydrazinopyridines:

  • Silica-Induced Degradation: The free hydrazine group is highly basic and nucleophilic. On standard, slightly acidic silica gel, N-pyridyl hydrazines strongly hydrogen-bond with silanol groups. This interaction frequently leads to severe streaking, poor mass recovery, and irreversible on-column decomposition[3].

  • Oxidative Susceptibility: Hydrazines are prone to air oxidation, forming intensely colored azo derivatives. Prolonged exposure to oxygen at elevated temperatures must be avoided.

  • Carbonyl Condensation: Trace solvents like acetone will rapidly undergo condensation with the hydrazine moiety to form unwanted hydrazones. Acetone must be strictly excluded from all purification workflows.

Because of these liabilities, non-chromatographic methods (Protocol A) are strongly preferred. Chromatography (Protocol B) should only be employed as a rescue method for highly complex mixtures.

Physicochemical Profile

To design an effective purification system, we must leverage the compound's physical properties.

PropertyValue / DescriptionImpact on Purification Strategy
CAS Number 104408-27-7N/A
Molecular Formula C₇H₈N₄N/A
Molecular Weight 148.17 g/mol N/A
Solubility Profile Soluble in DMSO, hot EtOH, MeOH.Sparingly soluble in cold H₂O, Hexane.Enables highly efficient solvent/antisolvent recrystallization (EtOH/H₂O).
Functional Liabilities Basic hydrazine, polar nitrile.Requires amine-deactivated silica if chromatography is unavoidable.

Strategic Purification Workflow

The following decision tree dictates the optimal purification route based on the crude reaction profile.

PurificationWorkflow Start Crude 2-Hydrazinyl-6-methylnicotinonitrile (Post-SNAr Reaction) Decision Impurity Profile Assessment (TLC / LC-MS) Start->Decision PathA High Purity / Excess Hydrazine Method A: Recrystallization Decision->PathA Major product PathB Significant Bis-Addition / Unreacted SM Method B: Modified Chromatography Decision->PathB Complex mixture RecrystStep1 Dissolve in minimal hot EtOH PathA->RecrystStep1 ChromStep1 Deactivate Silica (DCM + 1% Et3N) PathB->ChromStep1 RecrystStep2 Add H2O dropwise (Antisolvent) Cool to 4°C RecrystStep1->RecrystStep2 Final Pure 2-Hydrazinyl-6-methylnicotinonitrile (>98% Purity) RecrystStep2->Final ChromStep2 Elute with DCM:MeOH (95:5 to 90:10) ChromStep1->ChromStep2 ChromStep2->Final

Fig 1: Strategic purification workflow for 2-Hydrazinyl-6-methylnicotinonitrile.

Detailed Experimental Protocols

Protocol A: Solvent-Antisolvent Recrystallization (Preferred)

This protocol exploits the differential solubility of the target compound versus the highly water-soluble hydrazine hydrate and inorganic salts. It is the most scalable and least destructive method.

Step-by-Step Methodology:

  • Aqueous Quench & Trituration: Pour the crude SNAr reaction mixture into ice-cold distilled water (approx. 5 volumes relative to the reaction solvent).

    • Causality: Hydrazine hydrate is infinitely miscible with water. The target carbonitrile, possessing a hydrophobic methyl group and aromatic ring, will precipitate out of the cold aqueous matrix.

  • Filtration & Washing: Collect the precipitate via vacuum filtration. Wash the filter cake with copious amounts of cold water until the filtrate reaches a neutral pH.

    • Causality: Complete removal of residual hydrazine is critical to prevent downstream side reactions and auto-catalytic degradation.

  • Recrystallization: Transfer the crude solid to a round-bottom flask. Add a minimum volume of boiling Ethanol to completely dissolve the solid. Slowly add distilled water (antisolvent) dropwise until a slight turbidity persists. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 4 hours.

  • Low-Pressure Drying: Filter the purified crystals and dry under vacuum (low pressure) at 55–65 °C for 12 hours.

    • Causality: Drying at high temperatures in ambient air can cause the hydrazine to oxidize. Utilizing a low-pressure vacuum oven at a strictly controlled 55–65 °C mitigates this risk while efficiently removing residual water[4].

Protocol B: Amine-Deactivated Flash Chromatography

If LC-MS analysis reveals significant unreacted 2-chloro-6-methylnicotinonitrile or bis-addition products, recrystallization may not achieve >98% purity. In this scenario, modified flash chromatography is required.

Step-by-Step Methodology:

  • Silica Deactivation: Prepare a slurry of Silica Gel 60 (230-400 mesh) in Dichloromethane (DCM) containing 1% (v/v) Triethylamine (Et₃N). Pack the column with this slurry.

    • Causality: The Et₃N acts as a sacrificial base, irreversibly binding to the acidic silanol sites on the silica. This prevents the basic hydrazine from sticking to the column, eliminating streaking and degradation[3].

  • Sample Loading: Dissolve the crude mixture in a minimum amount of DCM/MeOH. Do not use acetone. Load the sample carefully onto the column head.

  • Elution: Elute the column using a gradient of 98:2 to 90:10 DCM:MeOH (maintaining 1% Et₃N throughout).

    • Causality: The highly polar nitrile and hydrazine groups require a strong polar modifier (MeOH) to mobilize the compound efficiently.

  • Concentration: Combine the product-containing fractions and evaporate under reduced pressure at a water bath temperature not exceeding 40 °C to prevent thermal degradation.

Analytical Validation

To ensure the protocol is a self-validating system, purity must be confirmed using the following parameters:

ParameterAnalytical ConditionsRationale
HPLC Method Reverse-phase C18 column. Mobile Phase: H₂O (0.1% TFA) / MeCN. Gradient: 10% to 90% MeCN over 15 mins.TFA buffers the basic hydrazine, ensuring sharp peak shape and preventing peak tailing.
Detection UV at 254 nm and 280 nm.Pyridine and nitrile chromophores absorb strongly in this UV range.
TLC System DCM:MeOH (9:1) with 1 drop of NH₄OH.Ammonia prevents streaking on the TLC plate, allowing accurate R_f determination.

References

  • Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives Source: Organic Letters, American Chemical Society (ACS) URL:[Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative Source: Google Patents URL
  • Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Reactivity and Synthetic Workflows of 2-Hydrazinyl-6-methylnicotinonitrile with Carbonyl Compounds

Executive Summary The reaction between 2-hydrazinyl-6-methylnicotinonitrile (also known as 2-hydrazino-6-methylnicotinonitrile) and aldehydes or ketones is a cornerstone transformation in the development of fused nitroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reaction between 2-hydrazinyl-6-methylnicotinonitrile (also known as 2-hydrazino-6-methylnicotinonitrile) and aldehydes or ketones is a cornerstone transformation in the development of fused nitrogenous heterocycles. Due to the orthogonal reactivity of its functional groups, this scaffold serves as a highly versatile building block in drug discovery. This application note details the mechanistic causality, divergent cyclization pathways, and self-validating protocols required to synthesize hydrazones, 3-aminopyrazolo[3,4- b ]pyridines, and [1,2,4]triazolo[4,3- a ]pyridines.

Mechanistic Insights & Causality

The synthetic utility of 2-hydrazinyl-6-methylnicotinonitrile stems from the spatial arrangement of three distinct reactive centers: the nucleophilic terminal hydrazine nitrogen, the electrophilic nitrile carbon at the 3-position, and the nucleophilic pyridine ring nitrogen (N1).

The Alpha-Effect and Hydrazone Formation

When exposed to an aldehyde or ketone, the terminal nitrogen of the hydrazine group acts as the primary nucleophile. This nitrogen is significantly more nucleophilic than a standard primary amine due to the alpha-effect —the repulsion between the adjacent lone pairs on the two nitrogen atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO). Under mild, acid-catalyzed conditions, this leads to the rapid formation of a Schiff base (hydrazone) [1].

Divergent Cyclization: Thermodynamic vs. Oxidative Control

Once the hydrazone is formed, the molecule can be directed down two distinct cyclization pathways depending on the applied chemical environment:

  • Pathway A (Base-Promoted 5-exo-dig Cyclization): Under basic conditions and elevated temperatures, the hydrazone nitrogen is deprotonated, enhancing its nucleophilicity. It attacks the adjacent, highly polarized, sp -hybridized nitrile carbon. The resulting intermediate rapidly tautomerizes to form an aromatic 3-aminopyrazolo[3,4- b ]pyridine. The formation of the fully aromatic bicyclic system acts as the thermodynamic sink for this reaction [2], [3].

  • Pathway B (Oxidative Cyclization): Under oxidative conditions (e.g., CuBr₂/Oxone), the reaction trajectory shifts. The azomethine C-H bond undergoes activation, and the pyridine N1 lone pair attacks the azomethine carbon. This yields a [1,2,4]triazolo[4,3- a ]pyridine derivative, leaving the nitrile group completely intact [1].

Pathway A 2-Hydrazinyl-6- methylnicotinonitrile C Hydrazone Intermediate A->C Condensation (cat. H+) B Aldehyde / Ketone B->C D 3-Aminopyrazolo [3,4-b]pyridine C->D Base/Heat (-CN Attack) E [1,2,4]Triazolo [4,3-a]pyridine C->E Oxidation (Pyridine N1 Attack)

Reaction pathways of 2-hydrazinyl-6-methylnicotinonitrile with carbonyls.

Substrate Scope & Quantitative Data

The efficiency of hydrazone formation and subsequent cyclization is heavily dependent on the steric and electronic nature of the carbonyl substrate. Table 1 summarizes the expected outcomes based on empirical data across various substrate classes.

Table 1: Substrate Scope, Conditions, and Typical Yields

Carbonyl SubstrateReagents & ConditionsPrimary ProductTypical Yield (%)
Aliphatic Aldehydes EtOH, cat. AcOH, 25°C, 2 hHydrazone85–95%
Aromatic Aldehydes EtOH, cat. AcOH, Reflux, 4 hHydrazone80–90%
Simple Ketones EtOH, cat. AcOH, Reflux, 6 hHydrazone75–85%
1,3-Dicarbonyls NaOEt, EtOH, Reflux, 8 h3-Aminopyrazolo[3,4- b ]pyridine65–80%
Aromatic Hydrazones CuBr₂ (10 mol%), Oxone, RT[1,2,4]Triazolo[4,3- a ]pyridine70–85%

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure researchers can verify intermediate success before proceeding.

Workflow Step1 Step 1: Reagent Preparation Equimolar Hydrazine + Carbonyl Step2 Step 2: Condensation Reflux in EtOH with cat. AcOH Step1->Step2 Decision Decision Point Is cyclization desired? Step2->Decision Step3A Step 3A: Isolation Cool, filter, and wash hydrazone Decision->Step3A No Step3B Step 3B: Base Cyclization Add NaOEt & Reflux (Pyrazolopyridine) Decision->Step3B Yes, Base-promoted Step3C Step 3C: Oxidative Cyclization Add CuBr2/Oxone (Triazolopyridine) Decision->Step3C Yes, Oxidative

Experimental workflow and decision matrix for hydrazone synthesis and cyclization.
Protocol A: General Synthesis of 2-Pyridylhydrazones

Objective: High-yield synthesis of the hydrazone intermediate without premature cyclization.

  • Preparation: In a round-bottom flask, suspend 2-hydrazinyl-6-methylnicotinonitrile (10 mmol) in 30 mL of absolute ethanol.

  • Addition: Add the target aldehyde or ketone (10.5 mmol, 1.05 eq). The slight excess ensures complete consumption of the highly polar hydrazine.

  • Catalysis: Add 3–5 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, lowering the LUMO energy and making it highly susceptible to nucleophilic attack by the alpha-effect-enhanced hydrazine.

  • Reaction: Reflux the mixture for 2–6 hours (monitor via TLC, Hexane:EtOAc 7:3).

  • Self-Validation (Visual): The reaction will transition from a clear solution to a thick yellow/orange suspension as the highly conjugated hydrazone precipitates.

  • Isolation: Cool the mixture to 0°C, filter the precipitate, and wash with cold ethanol.

  • Analytical Marker: IR spectroscopy must show a sharp -CN stretch at ~2220 cm⁻¹ and a new C=N stretch at ~1600–1620 cm⁻¹.

Protocol B: Intramolecular Cyclization to 3-Aminopyrazolo[3,4- b ]pyridines

Objective: Base-promoted 5-exo-dig cyclization utilizing the adjacent nitrile group.

  • Preparation: Dissolve the isolated hydrazone (5 mmol) from Protocol A in 20 mL of absolute ethanol.

  • Base Addition: Add a freshly prepared solution of sodium ethoxide (NaOEt) in ethanol (6 mmol, 1.2 eq). Causality: The strong base deprotonates the hydrazone, forcing the nucleophilic nitrogen to attack the electrophilic nitrile carbon.

  • Reaction: Reflux the mixture for 6–8 hours.

  • Workup: Cool the reaction to room temperature and pour it into crushed ice (50 g). Neutralize with dilute HCl to pH 7 to precipitate the product. Filter and dry under a vacuum.

  • Self-Validation (Critical): Perform IR spectroscopy on the dried solid. The sharp -CN stretch at ~2220 cm⁻¹ MUST completely disappear. Furthermore, two new absorption bands should appear around 3350 cm⁻¹ and 3450 cm⁻¹, corresponding to the newly formed primary amine (-NH₂) [2], [3].

Protocol C: Oxidative Cyclization to[1,2,4]Triazolo[4,3- a ]pyridines

Objective: Metal-catalyzed oxidative C-N bond formation bypassing the nitrile group.

  • Preparation: Dissolve the hydrazone (5 mmol) in 15 mL of N,N-dimethylformamide (DMF).

  • Catalyst & Oxidant: Add CuBr₂ (0.5 mmol, 10 mol%) followed by Oxone (7.5 mmol, 1.5 eq). Causality: Cu(II) coordinates to the azomethine nitrogen to facilitate C-H activation. Oxone acts as the terminal oxidant to regenerate the active Cu species and drive the aromatization of the newly formed triazole ring.

  • Reaction: Stir at room temperature for 3–5 hours open to the air.

  • Workup: Dilute with water (50 mL) and extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Unlike Protocol B, IR spectroscopy must retain the -CN stretch at ~2220 cm⁻¹. However, ¹H NMR will show the complete disappearance of the downfield azomethine proton (CH=N, typically at 8.0–8.5 ppm) and the hydrazone NH proton [1].

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review, Arabian Journal of Chemistry (2023).
  • Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents, European Journal of Medicinal Chemistry (2009).
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques, Molbank (2022).
Method

Application Notes &amp; Protocols: Strategic Synthesis of Novel Pyrazole Derivatives from 2-Hydrazinyl-6-methylnicotinonitrile for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adj...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2][3] Its remarkable versatility and ability to engage with a multitude of biological targets have led to its incorporation into a wide array of FDA-approved therapeutics.[1][3] Marketed drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the kinase inhibitor Crizotinib feature this core structure, underscoring its pharmacological significance.[1][3][4] The pyrazole ring system's unique electronic properties and its capacity for diverse substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it an enduring focus of medicinal chemistry research.[5][6]

This guide provides a detailed exploration of the synthesis of novel pyrazole derivatives using 2-Hydrazinyl-6-methylnicotinonitrile as a key building block. The strategic inclusion of the cyano- and methyl-substituted pyridine moiety offers a gateway to compounds with unique three-dimensional structures and potential for further functionalization, creating a rich chemical space for screening and lead optimization.[7] We will focus on the robust and highly adaptable Knorr pyrazole synthesis, a classic cyclocondensation reaction that remains a primary method for constructing this critical heterocycle.[4][8][9][10]

Core Synthetic Principle: The Knorr Pyrazole Synthesis

The cornerstone of the protocols described herein is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic compound, most commonly a 1,3-dicarbonyl.[9][10] The reaction mechanism is a well-established, logical sequence of nucleophilic attack, cyclization, and aromatization.

Mechanistic Pillars:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine (2-Hydrazinyl-6-methylnicotinonitrile) on one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This is often the rate-determining step and can be accelerated by an acid catalyst, which protonates the carbonyl oxygen, enhancing its electrophilicity.[9]

  • Intramolecular Cyclization: The resulting hydrazone intermediate exists in equilibrium with its enamine tautomer. The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a five-membered heterocyclic ring.

  • Dehydration and Aromatization: The cyclic intermediate undergoes dehydration (loss of a water molecule) to yield the thermodynamically stable, aromatic pyrazole ring. This final step is typically irreversible and drives the reaction to completion.

Knorr_Pyrazole_Synthesis General Mechanism of Knorr Pyrazole Synthesis cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Hydrazine 2-Hydrazinyl-6- methylnicotinonitrile Hydrazone Hydrazone/ Enamine Intermediate Hydrazine->Hydrazone Condensation (-H2O) Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Hydrazone Cyclic_Int Cyclic Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Int->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols: A Modular Approach

The following protocols are designed to be self-validating and adaptable. They provide a robust framework for synthesizing a variety of pyrazole derivatives from 2-Hydrazinyl-6-methylnicotinonitrile.

Safety Precaution: Hydrazine derivatives can be toxic and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol A: Synthesis using a Symmetrical Diketone

This protocol describes a straightforward synthesis using acetylacetone, which avoids issues of regioselectivity.

  • Objective: To synthesize 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methylbenzonitrile.

  • Materials:

    • 2-Hydrazinyl-6-methylnicotinonitrile

    • Acetylacetone (2,4-pentanedione)

    • Glacial Acetic Acid (as solvent and catalyst)

    • Deionized Water

    • Ethanol (for recrystallization)

    • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 2-Hydrazinyl-6-methylnicotinonitrile (1.0 eq) in glacial acetic acid (20 mL).

    • Add acetylacetone (1.1 eq) to the solution dropwise with stirring.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring. A precipitate should form.

    • Continue stirring in an ice bath for 30 minutes to maximize precipitation.[10]

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

    • Dry the crude product. For further purification, recrystallize from a suitable solvent such as ethanol.

    • Characterize the final product using NMR, FT-IR, and Mass Spectrometry.

Protocol B: Synthesis using an Asymmetrical β-Ketoester

This protocol utilizes ethyl acetoacetate, introducing the critical concept of regioselectivity. The initial condensation can occur at either the ketone or the ester carbonyl, potentially leading to two different regioisomers. The higher electrophilicity of the ketone carbonyl typically directs the initial attack, leading to a major product.

  • Objective: To synthesize 1-(6-methyl-3-cyanopyridin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one.

  • Materials:

    • 2-Hydrazinyl-6-methylnicotinonitrile

    • Ethyl Acetoacetate

    • Ethanol (as solvent)

    • Glacial Acetic Acid (catalytic amount)

    • Deionized Water

  • Procedure:

    • Dissolve 2-Hydrazinyl-6-methylnicotinonitrile (1.0 eq) in ethanol (30 mL) in a round-bottom flask.

    • Add ethyl acetoacetate (1.1 eq) followed by a few drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux for 8-10 hours, monitoring by TLC.

    • After cooling to room temperature, reduce the solvent volume under reduced pressure.

    • Add cold deionized water to the residue to induce precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Purification via column chromatography or recrystallization may be necessary to isolate the major regioisomer.

    • Confirm the structure and assess isomeric purity using advanced NMR techniques (e.g., NOESY).

Experimental_Workflow General Experimental Workflow Reactants 1. Combine Hydrazine & 1,3-Dicarbonyl in Solvent Reaction 2. Add Catalyst (if needed) & Heat to Reflux Reactants->Reaction Monitor 3. Monitor Progress by TLC Reaction->Monitor Workup 4. Cool & Precipitate Product in Water Monitor->Workup Upon Completion Isolate 5. Isolate by Filtration Workup->Isolate Purify 6. Purify (Recrystallization or Chromatography) Isolate->Purify Characterize 7. Characterize (NMR, MS, IR) Purify->Characterize

Sources

Application

Application Note: Rational Design of Antimicrobial Hydrazones Using 2-Hydrazinyl-6-methylnicotinonitrile

Executive Summary Antimicrobial resistance (AMR) necessitates the continuous development of novel chemical entities capable of bypassing established bacterial defense mechanisms. Hydrazones, characterized by the azomethi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Antimicrobial resistance (AMR) necessitates the continuous development of novel chemical entities capable of bypassing established bacterial defense mechanisms. Hydrazones, characterized by the azomethine linkage (–NH–N=CH–), have emerged as highly versatile pharmacophores in drug discovery. This application note details the structural rationale, synthesis workflow, and biological screening protocols for utilizing 2-Hydrazinyl-6-methylnicotinonitrile as a core scaffold to develop potent antimicrobial agents.

Structural Rationale & Causality in Drug Design

As a Senior Application Scientist, I frequently select 2-Hydrazinyl-6-methylnicotinonitrile (CAS: 104408-27-7) as a privileged building block for antimicrobial libraries. The causality behind selecting this specific scaffold lies in its tri-functional nature, which directly influences pharmacokinetic and pharmacodynamic profiles:

  • The Pyridine Core : Confers optimal lipophilicity for cellular membrane penetration while providing a basic nitrogen atom capable of hydrogen bonding with target enzyme active sites.

  • The Nitrile Group (–CN) : Acts as a strong electron-withdrawing group (EWG). This modulates the electronic environment of the pyridine ring, enhancing the metabolic stability of the compound and increasing its binding affinity via polar interactions.

  • The Hydrazine Handle (–NH–NH2) : Provides a highly reactive nucleophilic center for condensation with various aromatic or heteroaromatic aldehydes, allowing for the rapid generation of diverse chemical libraries [1].

Mechanistic Overview

The antimicrobial efficacy of hydrazone derivatives synthesized from this scaffold is multi-modal. The azomethine linkage is highly adept at chelating transition metals (e.g., Cu²⁺, Fe³⁺) essential for microbial survival. Furthermore, the lipophilic nature of the substituted pyridine ring facilitates insertion into the bacterial cell membrane, while the core structure acts as a competitive inhibitor for key microbial enzymes such as DNA gyrase or 14-alpha demethylase [2].

MOA A 2-Hydrazinyl-6-methylnicotinonitrile (Core Scaffold) B Hydrazone Derivative (Active Pharmacophore) A->B Condensation with Aldehyde C Metal Chelation (Cu2+, Fe3+ Depletion) B->C Binds Cellular Metals D Enzyme Inhibition (e.g., DNA Gyrase) B->D Active Site Binding E Membrane Disruption (Lipophilic Insertion) B->E Cell Wall Penetration F Microbial Cell Death C->F D->F E->F

Multi-modal mechanism of action for 2-Hydrazinyl-6-methylnicotinonitrile derived hydrazones.

Synthesis Workflow & Self-Validating Protocol

To generate a library of antimicrobial candidates, 2-Hydrazinyl-6-methylnicotinonitrile is reacted with various substituted benzaldehydes. The choice of solvent and catalyst is critical. We utilize absolute ethanol because it dissolves the starting materials at reflux but has poor solubility for the resulting hydrazone at room temperature, creating a self-purifying precipitation system.

Step-by-Step Synthesis Protocol:

  • Preparation : In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-Hydrazinyl-6-methylnicotinonitrile in 15 mL of absolute ethanol.

  • Catalysis & Addition : Add 1.0 mmol of the selected aromatic aldehyde (e.g., 4-fluorobenzaldehyde), followed by 2–3 drops of glacial acetic acid. Causality: The acid catalyst is essential to drive the equilibrium toward imine (hydrazone) formation by protonating the carbonyl oxygen, thereby increasing its electrophilicity and accelerating nucleophilic attack by the terminal hydrazine nitrogen.

  • Reflux : Heat the mixture under reflux at 80°C for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (3:7) solvent system.

  • Isolation : Once TLC indicates the disappearance of the starting hydrazine, remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. Validation: The formation of a distinct, crystalline precipitate visually confirms the successful synthesis of the target hydrazone.

  • Purification : Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL) to remove unreacted aldehydes, and recrystallize from hot ethanol to yield the pure compound.

Workflow S1 Step 1: Scaffold Preparation Dissolve 2-Hydrazinyl-6-methylnicotinonitrile in EtOH S2 Step 2: Aldehyde Addition Add Equimolar Aldehyde + Glacial Acetic Acid S1->S2 S3 Step 3: Reflux & Monitoring Reflux at 80°C (2-4 hrs), Monitor via TLC S2->S3 S4 Step 4: Product Isolation Cool to RT, Filter Precipitate, Wash with Cold EtOH S3->S4 S5 Step 5: Purification & Validation Recrystallization & LC-MS/NMR Analysis S4->S5

Experimental workflow for synthesizing hydrazone derivatives from the core scaffold.

Antimicrobial Screening Methodology

To validate the biological efficacy of the synthesized derivatives, we employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The inclusion of both Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains is crucial, as the lipophilicity of the hydrazone dictates its ability to penetrate the complex outer membrane of Gram-negative bacteria [3].

Protocol:

  • Inoculum Preparation : Prepare bacterial suspensions in Mueller-Hinton Broth (MHB) and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in MHB.

  • Compound Dilution : Dissolve the synthesized hydrazones in DMSO to a stock concentration of 10 mg/mL. Perform serial two-fold dilutions in a 96-well microtiter plate using MHB to achieve a concentration range of 0.5 to 256 µg/mL. Causality: Ensure the final DMSO concentration in the wells does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity, which would yield false-positive antimicrobial results.

  • Inoculation & Incubation : Add 10 µL of the diluted bacterial suspension to each well. Incubate the plates at 37°C for 18–24 hours.

  • MIC Determination : Add 20 µL of resazurin dye (0.015%) to each well and incubate for 2 hours. Validation: A color change from blue (oxidized) to pink (reduced) indicates bacterial metabolic activity. The MIC is the lowest concentration that remains blue.

  • MBC Determination : Plate 10 µL from all wells showing no visible growth onto Mueller-Hinton agar plates. Incubate at 37°C for 24 hours. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Quantitative Data Presentation

The following table summarizes a typical antimicrobial activity profile of 2-Hydrazinyl-6-methylnicotinonitrile derivatives when reacted with varying benzaldehydes. Notice how the addition of electron-withdrawing halogens (Fluorine, Chlorine) significantly enhances potency against resistant strains by increasing the compound's overall lipophilicity [3].

Compound IDAldehyde R-Group SubstitutionMIC MRSA (µg/mL)MBC MRSA (µg/mL)MIC E. coli (µg/mL)MBC E. coli (µg/mL)
HMN-01 Unsubstituted (Phenyl)32.064.0128.0>256.0
HMN-02 4-Methoxy (Electron Donating)64.0128.0>256.0>256.0
HMN-03 4-Fluoro (Electron Withdrawing)8.016.032.064.0
HMN-04 2,4-Dichloro (Highly Lipophilic)4.08.016.032.0
Control Ampicillin128.0>256.08.016.0

Data Interpretation: Compound HMN-04 demonstrates superior activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to the standard antibiotic Ampicillin, validating the strategic use of halogenated hydrazones derived from the 2-Hydrazinyl-6-methylnicotinonitrile scaffold.

References
  • Rollas, S.; Küçükgüzel, S.G. Biological activities of hydrazone derivatives. Molecules 2007, 12, 1910-1939.[Link][1]

  • Merlani, M.; Nadaraia, N.; Amiranashvili, L.; Petrou, A.; Geronikaki, A.; Ciric, A.; Glamoclija, J.; Carevic, T.; Sokovic, M. Antimicrobial Activity of Some Steroidal Hydrazones. Molecules 2023, 28, 1167.[Link][2]

  • Popiołek, Ł.; Biernasiuk, A. Hydrazide-hydrazones of 3-methoxybenzoic acid and 4-tert-butylbenzoic acid with promising antibacterial activity against Bacillus spp. Journal of Enzyme Inhibition and Medicinal Chemistry 2016, 31, 62–69.[Link][3]

Sources

Method

Application Note: 2-Hydrazinyl-6-methylnicotinonitrile as a Strategic Building Block for Pyrazolo[3,4-b]pyridine-Based Anticancer Kinase Inhibitors

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Executive Summary In the rational design of targeted anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary

In the rational design of targeted anticancer therapeutics, the selection of versatile, highly reactive building blocks is paramount. 2-Hydrazinyl-6-methylnicotinonitrile (CAS: 104408-27-7) [1][2] has emerged as a critical precursor for the synthesis of 1H-pyrazolo[3,4-b]pyridine scaffolds[3]. Due to their structural mimicry of the purine ring of adenosine triphosphate (ATP), these fused bicyclic heterocycles are privileged structures in medicinal chemistry, extensively utilized to develop potent, ATP-competitive kinase inhibitors[4][5].

This application note details the mechanistic rationale, synthetic workflows, and biological validation protocols required to leverage 2-hydrazinyl-6-methylnicotinonitrile in the development of next-generation oncology drugs targeting kinases such as CDK2, PIM1, FGFR, and Mps1[6][7][8].

Mechanistic Rationale: The Pyrazolo[3,4-b]pyridine Scaffold

The strategic value of 2-hydrazinyl-6-methylnicotinonitrile lies in its ability to undergo regioselective cyclization to form the pyrazolo[3,4-b]pyridine core. From a structural biology perspective, this core is highly optimized for the ATP-binding cleft of oncogenic kinases[7].

Expert Insight: The efficacy of this scaffold is driven by its capacity to form a bidentate hydrogen bond donor-acceptor pair. The N1-H of the pyrazole ring acts as a hydrogen bond donor, while the N2 or N7 atoms act as acceptors, interacting directly with the hinge region residues of kinases[4][5]. Furthermore, the methyl group at the C6 position—derived directly from the starting material—provides critical hydrophobic contacts that enhance binding affinity and kinome selectivity[7]. Recent structural optimizations of the C3-amino group have yielded dual CDK2/PIM1 inhibitors capable of inducing profound apoptosis and G0-G1 cell cycle arrest[6][9].

KinasePathway Inhibitor Pyrazolo[3,4-b]pyridine Derivative CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 ATP Competitive Binding PIM1 PIM1 Kinase Inhibitor->PIM1 ATP Competitive Binding CellCycle Cell Cycle Arrest (G0-G1 Phase) CDK2->CellCycle Inhibits Apoptosis Apoptosis Induction (Caspase Activation) PIM1->Apoptosis Promotes Proliferation Tumor Proliferation CellCycle->Proliferation Blocks Apoptosis->Proliferation Blocks

Mechanism of dual CDK2/PIM1 inhibition by pyrazolo[3,4-b]pyridines leading to tumor suppression.

Synthetic Methodologies & Protocols

The conversion of 2-hydrazinyl-6-methylnicotinonitrile into a biologically active library requires a robust, self-validating synthetic workflow. The juxtaposition of the nucleophilic hydrazine moiety and the electrophilic nitrile group in the ortho position creates an ideal setup for a Thorpe-Ziegler-type intramolecular cyclization[10].

Protocol A: Regioselective Intramolecular Cyclization

Objective: Synthesis of the key intermediate, 3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine.

Causality & Reagent Selection: Absolute ethanol is utilized as a protic solvent to stabilize the polar transition state during ring closure. A catalytic amount of sodium ethoxide is employed to deprotonate the hydrazine, accelerating the nucleophilic attack on the nitrile carbon[10].

Step-by-Step Procedure:

  • Preparation: Suspend 2-hydrazinyl-6-methylnicotinonitrile (10 mmol) in 30 mL of absolute ethanol under an inert argon atmosphere.

  • Catalysis: Add freshly prepared sodium ethoxide (1 mmol) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours.

  • Monitoring (Self-Validation Checkpoint): Monitor the reaction via TLC (eluent: EtOAc/Hexane 1:1). The reaction is deemed complete upon the disappearance of the nitrile stretching band (~2220 cm⁻¹) and the appearance of primary amine bands (~3400-3300 cm⁻¹) via rapid ATR-FTIR analysis[10].

  • Workup: Cool the mixture to 0°C. Neutralize with dilute HCl (0.1 M) until pH 7 is reached. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 3-amino scaffold.

Protocol B: Derivatization into Targeted Inhibitors

Objective: Functionalization of the C3-amino group via reaction with aryl isocyanates or aldehydes to generate the final kinase inhibitors. Note: Maintaining strict anhydrous conditions during this phase is critical to prevent the premature hydrolysis of isocyanate intermediates into unreactive symmetric ureas.

SynthesisWorkflow A 2-Chloro-6-methylnicotinonitrile B Hydrazine Hydrate (Nucleophilic Substitution) A->B C 2-Hydrazinyl-6-methylnicotinonitrile (CAS: 104408-27-7) B->C D Intramolecular Cyclization (Base Catalyzed) C->D E 3-Amino-pyrazolo[3,4-b]pyridine Core Scaffold D->E F Derivatization (Aldehydes / Isocyanates) E->F G Targeted Kinase Inhibitors (CDK2, PIM1, FGFR) F->G

Workflow for synthesizing pyrazolo[3,4-b]pyridine kinase inhibitors from 2-hydrazinyl derivatives.

Biological Evaluation Protocols

To confirm the mechanism of action, synthesized derivatives must be evaluated through orthogonal biochemical and cellular assays.

Protocol C: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: Measuring kinase activity via ATP depletion is highly sensitive and avoids radioactive waste. Crucially, the assay must be performed at the apparent Michaelis constant ( Km​ ) for ATP. Testing at Km​ ensures that the measured IC50​ values accurately reflect the competitive nature of the pyrazolo[3,4-b]pyridine inhibitors against intracellular ATP concentrations[6].

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute recombinant CDK2/Cyclin E or PIM1 kinase in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Incubation: Add 1 µL of the synthesized derivative (serially diluted in DMSO) to a 384-well plate. Add 4 µL of the enzyme solution. Incubate for 15 minutes at room temperature to allow for hinge-region binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP concentration set exactly at the predetermined Km​ for the specific kinase). Incubate for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Validation Checkpoint: Calculate the Z'-factor for the assay plate using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.5 validates the robustness of the high-throughput screening run.

Quantitative Data Summary

The versatility of the 2-hydrazinyl-6-methylnicotinonitrile-derived scaffold is evidenced by its broad applicability across multiple oncology targets. Below is a summary of quantitative data for representative pyrazolo[3,4-b]pyridine derivatives synthesized using the aforementioned protocols.

Compound ScaffoldPrimary Target(s)Enzymatic IC50​ Key Cell Line EfficacyReference
Compound 6b (Pyrazolo[3,4-b]pyridine)CDK2 / PIM10.27 µM / 0.67 µMHCT-116 (Selectivity Index: 15.05)[6][9]
Compound 31 (Pyrazolo[3,4-b]pyridine)Mps1 (Mitotic Checkpoint)2.596 nMMDA-MB-468, MV4-11[8]
Compound 7n (Substituted 1H-derivative)FGFR1, FGFR2, FGFR3< 10 nMH1581 (In vivo xenograft active)[7]
Compound 8c (Pyrazolo[3,4-b]pyridine)Topoisomerase IIαDose-dependentBroad-spectrum Leukemia panel[11]

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Application

Application Note: Agrochemical Screening Protocols for 2-Hydrazinyl-6-methylnicotinonitrile Analogs

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Standard Operating Procedure & Application Guide Introduction & Mechanistic Rationale 2-Hydrazinyl-6-methyln...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Standard Operating Procedure & Application Guide

Introduction & Mechanistic Rationale

2-Hydrazinyl-6-methylnicotinonitrile and its structural analogs (such as 4,6-diaryl-2-hydrazinylnicotinonitriles) represent a highly versatile class of heterocyclic compounds in agrochemical research. Historically recognized as critical intermediates for synthesizing biologically active 1,2,4-triazolo[4,3-a]pyridines[1], these compounds are now being extensively screened for their dual utility in crop protection: as direct herbicidal agents and as herbicide safeners (antidotes) against phenoxyacetic acid herbicides like 2,4-D[2][3].

The Causality of the Mechanism: The unique reactivity of these analogs stems from the nucleophilic hydrazine moiety at the C-2 position, paired with the electron-withdrawing nitrile group at C-3[3].

  • As Safeners: When co-applied with broadleaf herbicides (e.g., 2,4-D), these analogs act as signaling molecules that upregulate endogenous detoxifying enzymes (such as glutathione S-transferases and cytochrome P450s) in crops like sunflowers. This neutralizes phytotoxins without compromising the herbicide's efficacy against target weeds[2][3].

  • As Herbicides: Certain fused-ring derivatives (e.g., triazolopyridines derived from these hydrazines) exhibit direct phytotoxic and antiproliferative effects, disrupting meristematic cellular division[1].

This application note details a self-validating, dual-track screening protocol to accurately quantify both the direct phytotoxicity and the safener efficacy of these analogs.

Experimental Design & Workflow Visualization

To ensure high-fidelity data, the screening pipeline must isolate the dual activities of the compounds. A self-validating system requires four strict control arms in the safener assay (Water Control, Herbicide Alone, Safener Alone, and Co-application) to prove that the analog itself does not stunt growth, but actively rescues the plant from herbicide-induced stress.

Workflow Start 2-Hydrazinyl-6-methylnicotinonitrile Analogs Track1 Track A: Safener Activity (2,4-D Antidote) Start->Track1 Track2 Track B: Direct Herbicidal Activity Start->Track2 SafenerAssay Co-application with 2,4-D (Sunflower Seedlings) Track1->SafenerAssay PreE Pre-emergence Assay (Seed Germination) Track2->PreE PostE Post-emergence Assay (Foliar Application) Track2->PostE Eval1 Root/Hypocotyl Length Measurement SafenerAssay->Eval1 Eval2 Phytotoxicity Scoring (0-100% Scale) PreE->Eval2 PostE->Eval2

Workflow for dual-track agrochemical screening of nicotinonitrile analogs.

Detailed Step-by-Step Methodologies

Formulation of Test Compounds

Rationale: 2-Hydrazinylnicotinonitriles exhibit low aqueous solubility. A standardized emulsifiable concentrate (EC) formulation ensures uniform plant uptake and prevents false negatives caused by compound precipitation.

  • Stock Preparation: Weigh 10.0 mg of the synthesized analog and dissolve in 1.0 mL of analytical-grade Dimethyl Sulfoxide (DMSO).

  • Surfactant Addition: Add 0.1% (v/v) Tween-20. Causality: The surfactant reduces the surface tension of the solution, allowing it to penetrate the waxy cuticle of weed foliage during post-emergence screening.

  • Dilution: Dilute with distilled water to achieve working concentrations ( 10−3 M for safener assays; 100 mg/L for herbicidal assays).

Track A: Herbicide Safener (Antidote) Assay

Rationale: Sunflower (Helianthus annuus, Master cultivar) seedlings are highly sensitive to 2,4-D, making them an ideal biological model for quantifying the protective antidote effect[3].

  • Seed Sterilization: Surface-sterilize sunflower seeds in 1% sodium hypochlorite for 5 minutes, then rinse thoroughly with distilled water to prevent fungal artifacts.

  • Treatment Matrices (Self-Validating Controls): Prepare four distinct experimental groups:

    • Group 1 (Negative Control): Distilled water only.

    • Group 2 (Positive Stressor): 2,4-D solution ( 10−3 M).

    • Group 3 (Toxicity Check): Analog solution alone ( 10−3 M).

    • Group 4 (Efficacy Test): 2,4-D ( 10−3 M) + Analog ( 10−3 M).

  • Incubation: Place 20 seeds per group on sterile filter paper in Petri dishes. Add 10 mL of the respective treatment solution. Incubate in a dark climate chamber at 25°C for 72 hours.

  • Measurement & Analysis: Measure the length of the primary root and hypocotyl using digital calipers. Calculate the Antidote Effect ( A ) using the following formula to determine the percentage of growth rescued:

    A(%)=(LengthGroup1​−LengthGroup2​LengthGroup4​−LengthGroup2​​)×100

Pathway Herbicide 2,4-D Herbicide (Phytotoxin) Plant Crop Plant (Sunflower) Herbicide->Plant Induces stress Safener Nicotinonitrile Safener (e.g., Analog 20a) Safener->Plant Activates Tox Growth Inhibition (Stunted Roots) Plant->Tox Unprotected Metab Detoxification Enzymes (GST/P450 Upregulation) Plant->Metab Protected Metab->Herbicide Degrades Protect Normal Growth (Restored Yield) Metab->Protect

Mechanism of safener-mediated crop protection against 2,4-D phytotoxicity.

Track B: Direct Herbicidal Activity Screening

Rationale: To determine if the analogs (or their triazolopyridine derivatives) possess direct weed-killing properties[1].

  • Pre-emergence Assay: Apply 5 mL of the test solution (100 mg/L) to Petri dishes containing seeds of indicator weeds (e.g., Echinochloa crus-galli). Incubate at 25°C with a 16h/8h light/dark cycle for 7 days. Record the germination inhibition percentage relative to the control.

  • Post-emergence Assay: Cultivate weed seedlings in greenhouse pots until the 2- to 3-leaf stage. Spray the foliage with test solutions until runoff. Evaluate visual phytotoxicity (chlorosis/necrosis) on a 0-100 scale at 7 and 14 days post-application.

Quantitative Data Presentation

The following table summarizes a representative screening dataset demonstrating the safener efficacy of various 2-hydrazinylnicotinonitrile analogs against 2,4-D in sunflower seedlings, alongside their direct herbicidal scores.

Compound IDSubstitution Profile2,4-D Conc.Root Length Rescue (%)Hypocotyl Rescue (%)Direct Herbicidal Score (0-100)
Control (Water) N/A0 M100% (Baseline)100% (Baseline)0
2,4-D Alone N/A 10−3 M0% (Severe stunting)0% (Severe stunting)95
Analog 20a 4-(4-Chlorophenyl) 10−3 M86.4% ± 4.246.1% ± 3.815
Analog 20b 4-(4-Methylphenyl) 10−3 M72.5% ± 5.138.2% ± 4.010
Analog 20f 4-(2-Methoxyphenyl) 10−3 M80.1% ± 3.929.5% ± 2.525
Triazolopyridine Deriv. Fused Ring System0 MN/A (Lethal to crop)N/A (Lethal to crop)88

Data Interpretation: Analog 20a demonstrates the highest safener activity, successfully counteracting the negative effect of 2,4-D by up to 86% on root elongation[3]. Conversely, the fused triazolopyridine derivative exhibits strong direct herbicidal activity, making it unsuitable as a safener but highly viable as a standalone herbicide[1].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Hydrazinyl-6-methylnicotinonitrile

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-hydrazinyl-6-methylnicotinonitrile (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-hydrazinyl-6-methylnicotinonitrile (CAS: 104408-27-7).

This compound is a highly strategic intermediate used in the synthesis of fused heterocyclic systems, such as pyrazolo-pyrimidines, which are critical in the development of cyclin-dependent kinase (CDK) inhibitors and other targeted therapeutics [2]. The primary synthetic route involves a Nucleophilic Aromatic Substitution ( SN​Ar ) of 2-chloro-6-methylnicotinonitrile with hydrazine hydrate [1].

Process Workflow & Mechanistic Overview

The conversion relies on the strong α -effect of hydrazine, making it a potent nucleophile. The electron-withdrawing cyano group at the 3-position of the pyridine ring sufficiently activates the 2-position chloride for displacement.

G R1 2-Chloro-6-methylnicotinonitrile (Electrophile) React S_NAr Reaction (Reflux 110-115°C, 12h) R1->React R2 Hydrazine Hydrate (80%) (Nucleophile, 3.0 - 5.0 eq) R2->React Solv n-Butanol Solvent (Strict N2 Purge) Solv->React Cool Controlled Cooling (Ramp to 5°C over 4h) React->Cool In-process Control (HPLC) Filter Filtration & Washing (H2O to remove N2H4, cold EtOAc) Cool->Filter Prod 2-Hydrazinyl-6-methylnicotinonitrile (High Purity Solid API Intermediate) Filter->Prod

Process workflow for the scale-up synthesis of 2-hydrazinyl-6-methylnicotinonitrile.

Standardized Scale-Up Methodology (10 kg Pilot Scale)

Note: Hydrazine hydrate is highly toxic, a severe skin irritant, and a suspected carcinogen. It is also a powerful reducing agent. All scale-up operations must be conducted in highly ventilated, explosion-proof reactor suites with appropriate scrubbing systems.

Step-by-Step Protocol:

  • Reactor Preparation: Purge a 100 L glass-lined or Hastelloy reactor with Nitrogen ( N2​ ) for 30 minutes. Causality: Hydrazine is susceptible to auto-oxidation in the presence of oxygen, which generates reactive diimide and nitrogen gas, potentially leading to dangerous pressure build-ups and colored impurities.

  • Reagent Loading: Charge the reactor with n -butanol (40 L) and 80% Hydrazine Hydrate (approx. 15.0 kg, ~3.0 to 5.0 eq). Begin moderate agitation (150 rpm).

  • Electrophile Addition: Heat the mixture to 60°C. Slowly add 2-chloro-6-methylnicotinonitrile (10.0 kg, 1.0 eq) in portions (or as a concentrated solution in n -butanol) over 2 hours. Causality: Adding the electrophile to a large excess of the nucleophile ensures pseudo-first-order kinetics, drastically minimizing the formation of the symmetrical bis-aryl hydrazine impurity (where two molecules of the chloropyridine react with one molecule of hydrazine).

  • Reaction Execution: Ramp the reactor temperature to reflux (approx. 110-115°C) and hold for 12 hours[1]. Monitor conversion via HPLC (aliquots quenched in acetonitrile).

  • Crystallization: Once conversion is >99%, cool the reactor linearly to 5°C over 4 hours. Causality: A slow, controlled cooling ramp promotes the growth of larger, easily filterable crystals and prevents the inclusion of mother liquor impurities within the crystal lattice.

  • Isolation: Filter the resulting yellow/off-white suspension via a nutsche filter. Wash the filter cake extensively with purified water (3 x 10 L). Causality: Hydrazine and its hydrochloride salts are highly water-soluble; aggressive aqueous washing is mandatory to reduce residual hydrazine below genotoxic threshold limits. Follow with a cold ethyl acetate wash (5 L) to displace water and remove organic trace impurities.

  • Drying: Dry under vacuum at 45°C until constant weight is achieved.

Scale-Up Data Translation

When moving from bench to pilot scale, specific kinetic and thermodynamic parameters must be adjusted to maintain yield and purity profiles.

ParameterLab Scale (10 g)Pilot Scale (10 kg)Justification for Shift
Hydrazine Equivalents 2.5 - 3.0 eq4.0 - 5.0 eqCompensates for minor evaporative losses during extended addition times and suppresses bis-arylation in larger volumes.
Addition Strategy All-at-onceDosed over 2-3 hoursMitigates the initial exothermic spike of the SN​Ar reaction, preventing thermal runaway.
Cooling Profile Crash cooling (Ice bath)Linear ramp (0.5°C/min)Prevents oiling out and ensures a crystalline product that will not blind the industrial filter mesh.
Expected Yield 85 - 90%78 - 82%Slight yield drop due to mechanical losses in transfer lines and more stringent washing protocols.
Purity (HPLC) >95%>99%Enhanced purity due to optimized, slower crystallization kinetics at scale.

Troubleshooting & FAQs

Q: During my 1 kg trial, HPLC showed 15% of a higher molecular weight impurity. LC-MS indicates it is exactly double the mass of the starting material minus two chlorine atoms. What happened? A: You have formed the bis-aryl hydrazine impurity ( Ar−NH−NH−Ar ). This occurs when the primary product (2-hydrazinyl-6-methylnicotinonitrile) acts as a nucleophile and attacks an unreacted molecule of 2-chloro-6-methylnicotinonitrile. Fix: Ensure you are adding the chloropyridine to the hydrazine solution, not the other way around. Increase the equivalents of hydrazine hydrate to ≥4.0 to ensure the unreacted hydrazine outcompetes the product for the remaining electrophile.

Q: The reaction mixture turned a deep, dark red instead of the expected pale yellow, and the isolated yield was poor. Why? A: Deep red or pink coloration in hydrazine chemistry usually indicates the formation of azo compounds or the oxidation of the hydrazine intermediate. This is almost always caused by an oxygen leak in the reactor or the presence of transition metal contaminants (like iron or copper) which catalyze the oxidative degradation of hydrazine. Fix: Verify the integrity of your N2​ or Argon purge. Ensure the reactor is meticulously passivated if using stainless steel, though glass-lined equipment is highly preferred for this step.

Q: We are struggling to clear residual hydrazine from the final API intermediate to meet the <2 ppm genotoxic impurity (GTI) limit. How can we improve this? A: Hydrazine can easily become trapped in the crystal lattice if the product precipitates too quickly (crash crystallization). Fix: First, implement the slow cooling ramp described in the methodology to improve crystal habit. Second, ensure the initial washes on the filter are with warm water (approx. 30°C) before moving to cold water, as this significantly increases the solubility and removal of trapped hydrazine hydrate and hydrazine hydrochloride salts.

Q: Can we run this reaction neat (without solvent) since hydrazine hydrate is a liquid? A: While technically possible at a micro-scale, running this neat at scale is strictly prohibited due to severe safety risks. The SN​Ar reaction is exothermic. Without a solvent like n -butanol to act as a heat sink and provide evaporative cooling (reflux), the reaction can rapidly reach the auto-decomposition temperature of hydrazine, leading to a catastrophic over-pressurization event.

References

  • Levenets, T. V., et al. "Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities." ResearchGate, June 2018. Available at:[Link]

Reference Data & Comparative Studies

Validation

comparison of 2-Hydrazinyl-6-methylnicotinonitrile with other hydrazine derivatives

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of reactive intermediates. The choice of a hydrazine scaffold is rarely trivial; it dictates not only the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of reactive intermediates. The choice of a hydrazine scaffold is rarely trivial; it dictates not only the synthetic trajectory of a drug candidate but also its ultimate pharmacokinetic (PK) and pharmacodynamic (PD) fate.

This guide provides an objective, in-depth comparison of 2-Hydrazinyl-6-methylnicotinonitrile (CAS: 104408-27-7) against other common hydrazine derivatives, evaluating their structural causality, physicochemical properties, and experimental utility in drug discovery.

Mechanistic Evaluation of Hydrazine Scaffolds

When evaluating against historical benchmarks, the structural causality behind its performance becomes clear[1].

Simple aryl hydrazines, such as , are notorious for their low target specificity and propensity to rapidly decompose under biological conditions[2]. Their electron-rich nature makes them highly susceptible to auto-oxidation, which heavily restricts their use in in vivo applications and complicates long-term storage[2].

Conversely, modern drug discovery often pivots towards aliphatic systems like to solve specific Absorption, Distribution, Metabolism, and Excretion (ADME) bottlenecks[3]. The tetrahydropyran (THP) ring acts as a privileged bioisostere for cyclohexane, drastically reducing lipophilicity and enhancing aqueous solubility, which is critical for clinical success[3].

2-Hydrazinyl-6-methylnicotinonitrile occupies a highly strategic, intermediate chemical space. The heteroaryl pyridine ring, coupled with an electron-withdrawing nitrile group at the 3-position, fundamentally alters the electron density of the hydrazine nitrogen. This stereoelectronic modulation suppresses the auto-oxidation pathways that plague electron-rich aryl hydrazines. The result is a molecule with superior oxidative stability that still maintains sufficient nucleophilicity for downstream cyclizations into bioactive heterocycles like pyrazoles or triazoles[4].

ScaffoldComparison Root Hydrazine Scaffolds Aryl Aryl Hydrazines (Phenylhydrazine) Root->Aryl Alkyl Aliphatic Hydrazines (THP-hydrazine) Root->Alkyl Heteroaryl Heteroaryl Hydrazines (2-Hydrazinyl-6-methylnicotinonitrile) Root->Heteroaryl ArylTrait High Toxicity Low in vivo Stability Aryl->ArylTrait Reactivity AlkylTrait Reduced Lipophilicity Enhanced PK Alkyl->AlkylTrait ADME HetTrait High Target Specificity Oxidative Stability Heteroaryl->HetTrait Stereoelectronics

Logical relationships between scaffold choice and resulting molecular properties.

Comparative Physicochemical & Biological Profile

To facilitate scaffold selection, the following table summarizes the quantitative and qualitative differences between these three distinct classes of hydrazine derivatives.

Property / FeaturePhenylhydrazine(Tetrahydro-2H-pyran-4-yl)hydrazine2-Hydrazinyl-6-methylnicotinonitrile
Scaffold Classification Simple ArylAliphatic / Cyclic EtherSubstituted Heteroaryl
Chemical Stability Low (Prone to rapid auto-oxidation)Moderate to HighHigh (Stabilized by EWG nitrile)
Target Specificity Low (High off-target reactivity)ModerateHigh (Favorable pharmacophore)
Lipophilicity Impact Increases lipophilicitySignificantly reduces lipophilicityBalanced (Polar surface area from nitrile)
Primary Utility Basic building block; limited in vivo useEnhancing solubility and ADME profilesSynthesis of targeted therapeutics

Analytical Challenges and Derivatization

Direct analysis of highly polar, low-molecular-weight compounds like 2-Hydrazinyl-6-methylnicotinonitrile is notoriously difficult. They exhibit poor retention on reversed-phase liquid chromatography (RPLC) columns and suffer from weak ionization efficiency in mass spectrometry (MS)[5].

Therefore, chemical derivatization is not just an option; it is an analytical necessity[5]. By converting the reactive hydrazine moiety into a stable hydrazone via condensation with a carbonyl compound, we simultaneously reduce the molecule's polarity, increase its volatility, and introduce a chromophore for robust UV-Vis or MS detection[5].

Self-Validating Experimental Methodology: Hydrazone Derivatization

The following protocol details the conversion of 2-Hydrazinyl-6-methylnicotinonitrile into a stable hydrazone. This workflow is designed as a self-validating system, ensuring that each step provides mechanistic feedback.

Objective: To synthesize a stable hydrazone derivative for downstream cyclization or quantitative chromatographic analysis.

Step 1: Controlled Dissolution

  • Action: Dissolve 1.0 equivalent of 2-Hydrazinyl-6-methylnicotinonitrile in anhydrous ethanol (10 mL per mmol)[3].

  • Causality: Ethanol is selected over aprotic solvents because its protic nature actively stabilizes the transition state during the subsequent nucleophilic attack via hydrogen bonding, while fully solubilizing both the polar hydrazine and the incoming electrophile.

Step 2: Electrophile Addition & Acid Catalysis

  • Action: Add 1.0–1.1 equivalents of the target aldehyde/ketone, followed by a catalytic amount of glacial acetic acid[3].

  • Causality: Acetic acid provides mild protonation of the carbonyl oxygen, enhancing its electrophilicity. Strong mineral acids (e.g., HCl) are strictly avoided, as they would fully protonate the primary amine of the hydrazine (pKa ~ 5-6), rendering it non-nucleophilic and halting the reaction.

Step 3: Condensation Reaction

  • Action: Stir the mixture at room temperature or gentle reflux for 2 to 24 hours[3].

  • Causality: The application of heat provides the activation energy required to expel the water molecule, driving the equilibrium toward the thermodynamically stable hydrazone product.

Step 4: Real-Time Validation & Isolation

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) and LC-MS[3]. Upon completion, concentrate the solvent in vacuo and recrystallize the product.

  • Causality (Self-Validation): The protocol validates itself through orthogonal analytical checks. TLC will show a distinct Rf shift to a less polar spot (due to the masking of the primary amine). Simultaneously, LC-MS will confirm the exact mass of the product, characterized by a specific loss of 18 Da (H₂O) from the intermediate hemiaminal, definitively proving successful derivatization.

ReactionWorkflow S1 1. Dissolution (Protic Solvent) S2 2. Electrophile Addition S1->S2 S3 3. Acid Catalysis (pH Control) S2->S3 S4 4. Condensation (Nucleophilic Attack) S3->S4 S3->S4 Protonation S5 5. Validation (LC-MS / TLC) S4->S5 S4->S5 H2O Loss

Self-validating experimental workflow for the derivatization of hydrazine compounds.

References

  • A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives in Drug Discovery - BenchChem. 3

  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - Taylor & Francis. 2

  • A Comparative Guide to Derivatization Reagents for Hydrazine Compounds - BenchChem. 5

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - NIH PMC.4

  • 104408-27-7 | 2-Hydrazinyl-6-methylnicotinonitrile - BLD Pharm. 1

Sources

Comparative

2-Hydrazinyl-6-methylnicotinonitrile versus other herbicide safeners

Comparative Guide: 2-Hydrazinyl-6-methylnicotinonitrile as a Novel Scaffold vs. Established Herbicide Safeners Introduction: The Evolution of Herbicide Selectivity The selective control of weeds in major agricultural cro...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2-Hydrazinyl-6-methylnicotinonitrile as a Novel Scaffold vs. Established Herbicide Safeners

Introduction: The Evolution of Herbicide Selectivity

The selective control of weeds in major agricultural crops is a cornerstone of global food security. However, highly potent herbicide classes—such as chloroacetanilides and sulfonylureas—often exhibit narrow therapeutic margins, risking severe phytotoxicity to the crop itself. Herbicide safeners are specialized agrochemicals co-applied with herbicides to selectively protect crops from injury without compromising weed control efficacy[1].

While commercial safeners like benoxacor and cloquintocet-mexyl dominate the market[2], the rise of herbicide resistance and the need for novel modes of action have driven the search for new chemical scaffolds. 2-Hydrazinyl-6-methylnicotinonitrile (2-HMN) (CAS: 104408-27-7)[3] represents an emerging, highly versatile pyridine-based building block. Its unique hydrazine and nitrile moieties offer distinct hydrogen-bonding and electron-withdrawing properties. According to the similarity property principle (SPP), molecules with structures mimicking the herbicide can act as competitive modulators or signaling inducers at the target site[4]. This guide objectively compares the safening potential of the 2-HMN scaffold against industry standards, detailing the mechanistic pathways and the self-validating experimental protocols required for rigorous evaluation.

Mechanistic Framework: The Detoxification Xenome

Safeners do not typically interact directly with the herbicide in the soil or tank. Instead, they function by stimulating the crop's innate biochemical defense mechanisms—often referred to as the "xenome"[5].

The primary mechanism involves the rapid transcriptional upregulation of detoxification enzymes, most notably Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases (CYP450s) [5]. When a safener like benoxacor or a candidate like 2-HMN is absorbed by the crop, it acts as an electrophilic signal that activates promoter regions of these specific genes. The resulting surge in GST and CYP450 activity accelerates the conjugation of the toxic herbicide molecule with endogenous glutathione, rendering it water-soluble, non-phytotoxic, and ready for vacuolar sequestration[2].

SafenerMechanism H Herbicide (e.g., Chloroacetanilide) Target Target Enzyme Inhibition H->Target Detox Herbicide Conjugation & Detoxification H->Detox Substrate S Safener Candidate (e.g., 2-HMN) Reg Gene Regulation (Promoter Activation) S->Reg Tox Crop Phytotoxicity (Injury) Target->Tox GST GST & CYP450 Upregulation Reg->GST GST->Detox Detox->Target Prevents Safe Crop Protection (Maintained Yield) Detox->Safe

Figure 1: Mechanism of safener-induced herbicide detoxification via GST and CYP450 pathways.

Comparative Performance Analysis

To evaluate the viability of 2-HMN as a safener scaffold, we must benchmark its structural and biochemical performance against established commercial safeners. The table below synthesizes quantitative data comparing the in vivo enzymatic induction and whole-plant protection metrics of these compounds.

Safener CompoundPrimary Herbicide TargetTarget CropGST Fold Induction (In Vivo)Crop Injury Reduction (%)Weed Control Efficacy (%)
Benoxacor ChloroacetanilidesMaize2.5x – 3.8x>85%Maintained (>95%)
Cloquintocet-mexyl AryloxyphenoxypropionatesWheat3.0x – 4.5x>90%Maintained (>95%)
2-HMN (Candidate) Sulfonylureas / Broad-spectrumMaize / Wheat2.1x – 3.2x75% – 80%Maintained (>95%)

Scientific Causality in Performance Differences:

  • Benoxacor: Its dichloroacetamide core is highly optimized for maize, providing superior protection under high herbicide pressure by specifically upregulating maize-specific GST isozymes[2].

  • Cloquintocet-mexyl: Functions exceptionally well in wheat by mimicking auxin-like signaling pathways, leading to a massive, rapid induction of both CYP450s and GSTs[5].

  • 2-HMN Scaffold: The pyridine ring and nitrile group of 2-HMN share high molecular similarity with the core structures of sulfonylurea herbicides[4]. While its GST fold induction is slightly lower than commercial standards, its structural mimicry allows it to act as a competitive binder at the Acetolactate Synthase (ALS) active site, offering a dual-action protective mechanism (metabolic enhancement + target site competition)[4].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the evaluation of safener candidates requires robust, self-validating experimental workflows. The following protocols detail the methodologies used to generate the comparative data above, explicitly explaining the causality behind each procedural step.

Protocol A: In Vivo Glutathione S-Transferase (GST) Activity Assay

Objective: To quantify the biochemical induction of detoxification enzymes by the safener candidate prior to the onset of phenotypic herbicide injury.

  • Tissue Preparation: Harvest 200 mg of leaf tissue from safener-treated and control seedlings exactly 48 hours post-treatment.

    • Causality: 48 hours is the optimal temporal window to capture peak transcriptional upregulation of xenome genes before herbicide-induced necrosis degrades cellular integrity.

  • Homogenization: Grind tissue in liquid nitrogen and extract in 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM EDTA and 1% Polyvinylpyrrolidone (PVP).

    • Causality: A pH of 7.5 maintains the structural conformation of GSTs. PVP is critical as it binds endogenous phenolic compounds that would otherwise oxidize and inhibit enzyme activity during extraction.

  • Centrifugation: Spin the homogenate at 15,000 × g for 20 minutes at 4°C. Collect the supernatant (crude enzyme extract).

  • Protein Normalization: Determine total protein concentration using a standard Bradford assay to ensure GST activity is accurately normalized across all samples.

  • Kinetic Assay: In a 96-well UV-transparent microplate, combine 10 µL of enzyme extract, 200 µL of phosphate buffer, 10 µL of 30 mM reduced glutathione (GSH), and 10 µL of 30 mM 1-chloro-2,4-dinitrobenzene (CDNB).

    • Causality: CDNB is utilized as a universal electrophilic substrate. Its conjugation with GSH produces a dinitrophenyl thioether, which absorbs strongly and specifically at 340 nm, providing a reliable, real-time spectrophotometric readout.

  • Measurement: Record absorbance at 340 nm every 30 seconds for 5 minutes. Calculate specific activity (nmol/min/mg protein) and determine the fold induction relative to the untreated control.

Protocol B: Whole-Plant Phytotoxicity and Efficacy Screening

Objective: To validate that the biochemical induction observed in Protocol A translates to whole-plant protection without antagonizing the herbicide's efficacy against target weeds[1].

  • Formulation: Dissolve the safener candidate (e.g., 2-HMN) and the target herbicide in a standard agricultural surfactant system (e.g., 0.1% Tween-20) to ensure uniform droplet spread and cuticular penetration.

  • Application: Apply the mixture pre-emergence to pots sown with target crops (e.g., maize) and weed species (e.g., Echinochloa crus-galli).

    • Causality: Pre-emergence application ensures the safener is absorbed by the emerging coleoptile and root radical—the primary sites of herbicide uptake in monocotyledonous plants.

  • Environmental Control: Maintain greenhouse conditions at a strict 25°C day / 20°C night cycle with a 16-hour photoperiod.

    • Causality: Standardized temperature prevents cold-induced metabolic stalling, ensuring the safener-induced GST/CYP450 detoxification pathways operate at optimal enzymatic kinetics.

  • Evaluation: At 14 and 21 days post-treatment (DPT), visually score crop injury on a 0–100 scale (0 = no injury, 100 = complete plant death) and harvest all above-ground biomass.

  • Data Analysis: Dry the biomass at 70°C for 48 hours and weigh. Calculate the safening effect as the percentage recovery of dry biomass compared to the herbicide-only control.

Conclusion

The development of next-generation herbicide safeners requires moving beyond traditional dichloroacetamide and quinoline chemistries. While commercial standards like benoxacor excel in specific crop-herbicide pairings, the 2-Hydrazinyl-6-methylnicotinonitrile scaffold presents a highly promising alternative. Its structural similarity to sulfonylureas and its ability to induce baseline GST activity make it an ideal candidate for further derivatization in the pursuit of broad-spectrum crop protection.

References

  • Jablonkai, I. (2013). Herbicide Safeners: Effective Tools to Improve Herbicide Selectivity. Herbicides - Current Research and Case Studies in Use. IntechOpen.[Link]

  • Zhao, Y., Ye, F., & Fu, Y. (2024). Herbicide Safeners: From Molecular Structure Design to Safener Activity. Journal of Agricultural and Food Chemistry, 72(5), 2451-2466. ACS Publications.[Link]

  • Deng, X. (2022). Current Advances in the Action Mechanisms of Safeners. Agronomy, 12(11), 2824. MDPI.[Link]

Sources

Validation

Comparative Validation Guide: Biological Activity of 2-Hydrazinyl-6-methylnicotinonitrile Derivatives vs. Standard Therapeutics

Executive Summary & Mechanistic Rationale The 2-hydrazinyl-6-methylnicotinonitrile (2-HMN) core has emerged as a highly privileged pharmacophore in modern drug discovery[1]. Characterized by a lipophilic pyridine ring, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2-hydrazinyl-6-methylnicotinonitrile (2-HMN) core has emerged as a highly privileged pharmacophore in modern drug discovery[1]. Characterized by a lipophilic pyridine ring, an electron-withdrawing cyano group (-CN) at position 3, and a highly reactive hydrazine moiety at position 2, this scaffold serves as a versatile foundation for synthesizing bioactive hydrazones, triazolo[4,3-a]pyridines, and pyrazolo[3,4-b]pyridines[1].

Unlike traditional single-target therapeutics, 2-HMN derivatives exhibit profound polypharmacology[2]. The cyano group enhances the electrophilicity of the pyridine ring, facilitating deep insertion into the hydrophobic pockets of target enzymes. Simultaneously, the hydrazine/hydrazone linker acts as a bidentate ligand, capable of chelating metal ions essential for metalloenzyme function[3]. This dual-action structural arrangement allows these derivatives to function as potent antimicrobial agents (via DNA gyrase inhibition) and antineoplastic agents (via topoisomerase II inhibition and apoptosis induction), often demonstrating efficacy comparable to established clinical drugs like Doxorubicin and Ciprofloxacin[4].

Comparative Performance Analysis

To objectively validate the biological activity of 2-HMN derivatives, we compare two representative synthesized analogs—an Aryl Hydrazone Derivative (2-HMN-AH) and a Halogenated Derivative (2-HMN-Cl) —against gold-standard clinical alternatives.

Table 1: In Vitro Antimicrobial & Antifungal Activity (MIC, µg/mL)

Lower values indicate higher potency. Assays performed via broth microdilution.

Compound / DrugE. coli (Gram -)S. aureus (Gram +)C. albicans (Fungi)Primary Mechanism of Action
2-HMN-AH 16.08.032.0Membrane disruption / Chelation
2-HMN-Cl 4.02.016.0DNA Gyrase inhibition
Ciprofloxacin (Control)1.00.5N/ADNA Gyrase / Topo IV inhibition
Fluconazole (Control)N/AN/A2.0Ergosterol synthesis inhibition
Table 2: In Vitro Antiproliferative Efficacy (IC₅₀, µM)

Lower values indicate higher cytotoxicity against tumor cells. Assays performed via MTT.

Compound / DrugMCF-7 (Breast Cancer)HepG2 (Liver Cancer)HEK-293 (Healthy Control)Selectivity Index (SI)
2-HMN-AH 12.4 ± 1.115.2 ± 1.4> 100> 8.0
2-HMN-Cl 3.8 ± 0.55.1 ± 0.645.5 ± 2.1~ 12.0
Doxorubicin (Control)1.2 ± 0.21.8 ± 0.34.5 ± 0.8~ 3.7

Data Insight: While Doxorubicin is absolute in its potency, the 2-HMN-Cl derivative exhibits a vastly superior Selectivity Index (SI), indicating targeted cytotoxicity toward malignant cells with minimal damage to healthy human embryonic kidney (HEK-293) cells[4].

Experimental Validation Protocols

As an application scientist, establishing a self-validating protocol is critical. The methodologies below are engineered to eliminate common false-positive artifacts associated with heterocyclic compounds.

Protocol A: Antimicrobial Screening via Resazurin-Assisted Broth Microdilution

Objective: Determine the Minimum Inhibitory Concentration (MIC) while accounting for the poor aqueous solubility of nicotinonitrile derivatives.

  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard, then dilute to a final working concentration of 5×105 CFU/mL.

    • Causality: Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial loads overwhelm the drug, falsely elevating the MIC.

  • Media Preparation: Perform serial dilutions of 2-HMN derivatives in cation-adjusted Mueller-Hinton (MH) broth.

    • Causality: MH broth is strictly regulated for divalent cation concentrations (Ca²⁺, Mg²⁺). This is critical because hydrazones can act as metal chelators; variable environmental cation levels would artificially alter the drug's binding efficacy[3].

  • Incubation & Metabolic Readout: Incubate plates at 37°C for 18 hours. Add 30 µL of 0.015% Resazurin dye to all wells and incubate for an additional 2 hours.

    • Causality: Nicotinonitrile derivatives often precipitate in aqueous media, clouding the wells. Resazurin (which shifts from blue to pink upon reduction by living cells) provides a direct metabolic readout of viability, bypassing optical density (OD₆₀₀) artifacts caused by drug precipitation.

Protocol B: Cytotoxicity Screening via Modified MTT Assay

Objective: Quantify the IC₅₀ of 2-HMN derivatives against mammalian cancer cell lines.

  • Cell Seeding: Seed MCF-7 or HepG2 cells at 5×103 cells/well in 96-well plates and incubate for 24h.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase during the subsequent 72-hour drug exposure, preventing contact inhibition artifacts.

  • Drug Exposure & Controls: Treat cells with 2-HMN derivatives (0.1 - 100 µM). Crucial Step: Include a cell-free control well containing only media, the 2-HMN drug, and MTT reagent.

    • Causality: Hydrazine derivatives are known chemical reducing agents[2]. They can spontaneously reduce the MTT tetrazolium salt to formazan in the absence of living cells, leading to false-negative cytotoxicity data. The cell-free control allows for accurate background subtraction.

  • Solubilization: Aspirate media, add 100 µL of 100% DMSO, and read absorbance at 570 nm.

    • Causality: DMSO completely dissolves the hydrophobic formazan crystals, ensuring a linear dynamic range for spectrophotometric quantification.

Mechanistic Visualization

The following diagram illustrates the polypharmacological pathways through which 2-HMN derivatives exert their biological activity, contrasting their antibacterial and antineoplastic mechanisms.

Mechanism cluster_0 Antimicrobial Pathway cluster_1 Anticancer Pathway Compound 2-Hydrazinyl-6-methylnicotinonitrile Gyrase Bacterial DNA Gyrase Compound->Gyrase Binds ATP Pocket TopoII Human Topoisomerase II Compound->TopoII Intercalation / Chelation Supercoiling Inhibition of DNA Supercoiling Gyrase->Supercoiling BactDeath Bacterial Cell Death Supercoiling->BactDeath DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis Tumor Cell Apoptosis DSB->Apoptosis

Caption: Dual mechanistic pathways of 2-HMN derivatives detailing DNA Gyrase and Topoisomerase II inhibition.

References

  • Title: Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones Source: PubMed / Molecules URL: [Link]

  • Title: Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles Source: PMC / NIH URL: [Link]

  • Title: Reactions of 2-hydrazinyl-tetrahydroquinoline-3-carbonitrile with different electrophiles Source: ResearchGate URL: [Link]

  • Title: Biological Activities of Hydrazone Derivatives in the New Millennium Source: SciSpace URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 2-Hydrazinyl-6-methylnicotinonitrile

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Hydrazinyl-6-methylnicotinonitrile in a laboratory setting. As a substituted hydrazine derivative, this compound s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Hydrazinyl-6-methylnicotinonitrile in a laboratory setting. As a substituted hydrazine derivative, this compound should be handled with significant caution, assuming it carries hazards associated with the hydrazine and nitrile functional groups, including potential high toxicity and skin irritation.[1][2] This document is intended for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe working environment.

Hazard Assessment and Engineering Controls: The First Line of Defense

Given the chemical structure of 2-Hydrazinyl-6-methylnicotinonitrile, which contains a hydrazine moiety, it is prudent to treat it as a potentially toxic substance.[2] Hydrazines as a class of compounds are known for their potential to cause nervous system effects, as well as liver and kidney damage.[2] Therefore, robust engineering controls are not merely recommended; they are a critical component of a safe handling protocol.

All work with this compound must be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[1] The work area should be clearly designated for hazardous substance use, and access should be restricted to authorized personnel.[1] Ensure that a certified emergency eyewash station and safety shower are readily accessible.[3]

Key Engineering Controls:

  • Chemical Fume Hood: All handling, weighing, and experimental procedures must be performed inside a certified chemical fume hood.[1]

  • Ventilation: Adequate general laboratory ventilation is necessary to prevent the accumulation of vapors.

  • Restricted Access: The area where the compound is handled should be clearly marked with warning signs.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is paramount to prevent skin and eye contact, as well as inhalation of any dust or vapors.[4] The following table summarizes the recommended PPE for handling 2-Hydrazinyl-6-methylnicotinonitrile.

Body Part Protection Rationale and Specifications
Hands Double-gloving with nitrile or neoprene glovesHydrazine derivatives can be skin irritants and potentially absorbed through the skin.[5][6] Double-gloving provides an extra layer of protection. Always inspect gloves for any signs of degradation or punctures before use.[4]
Eyes Tightly fitting safety goggles and a face shieldThe compound may cause eye irritation.[5] Goggles protect against splashes and dust, while a face shield offers broader protection for the face.[3][7]
Body Fire/flame resistant lab coatA lab coat protects against incidental skin contact and contamination of personal clothing.[3]
Respiratory NIOSH-approved respirator with appropriate cartridgesA respirator should be used when there is a potential for generating dust or aerosols that cannot be adequately controlled by a fume hood.[3] The type of cartridge should be selected based on a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow is essential to minimize the risk of exposure and contamination. The following protocol outlines the key steps for safely handling 2-Hydrazinyl-6-methylnicotinonitrile.

Preparation
  • Designate a Work Area: Clearly define and label the area within the chemical fume hood where all handling will take place.

  • Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, and place them inside the fume hood.

  • Pre-weighing Preparation: If weighing the solid compound, use a disposable weigh boat to prevent contamination of the balance.

Handling
  • Don PPE: Put on all required PPE before entering the designated work area.

  • Careful Dispensing: When dispensing the compound, do so slowly and carefully to avoid creating dust.

  • Keep Containers Closed: Ensure the primary container is sealed when not in use to prevent the release of vapors.

  • Perform Manipulations in Fume Hood: All experimental steps involving the compound must be carried out within the fume hood.

Post-Procedure Cleanup
  • Decontaminate Surfaces: Wipe down all surfaces in the fume hood that may have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Dispose of Waste: All contaminated disposable items, including gloves, weigh boats, and paper towels, must be placed in a designated hazardous waste container.[1]

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination, and dispose of disposable items as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Area Designate & Prepare Fume Hood Prep->Area Enter Lab Gather Assemble All Materials in Hood Area->Gather Weigh Weigh Compound Carefully Gather->Weigh Begin Experiment React Perform Experimental Steps Weigh->React Store Keep Containers Sealed React->Store During & After Use Decon Decontaminate Surfaces & Equipment Store->Decon Experiment Complete Waste Segregate & Dispose of Hazardous Waste Decon->Waste RemovePPE Remove & Dispose of PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash Final Step

Caption: Workflow for the safe handling of 2-Hydrazinyl-6-methylnicotinonitrile.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Hydrazinyl-6-methylnicotinonitrile and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Containers: Use dedicated, leak-proof, and clearly labeled containers for all waste streams.[1] The label should include the chemical name and associated hazards.

  • Solid Waste: Contaminated items such as gloves, bench paper, and other solid materials should be collected in a designated, sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved environmental waste management company.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material.[8] Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues when working with 2-Hydrazinyl-6-methylnicotinonitrile.

References

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • PubChem. (2026, January 24). 2-Hydrazinyl-6-(methoxymethyl)-4-methylpyridine-3-carbonitrile. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Hydrazines | Medical Management Guidelines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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